molecular formula C9H10N2O B562118 (R,S)-Norcotinine-pyridyl-d4 CAS No. 1020719-70-3

(R,S)-Norcotinine-pyridyl-d4

Cat. No.: B562118
CAS No.: 1020719-70-3
M. Wt: 166.216
InChI Key: FXFANIORDKRCCA-NMRLXUNGSA-N
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Description

(R,S)-Norcotinine-pyridyl-d4 is a deuterated analog of norcotinine, a metabolite of nicotine. The compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace and study metabolic pathways. The presence of deuterium can provide insights into the pharmacokinetics and dynamics of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Norcotinine-pyridyl-d4 typically involves the deuteration of norcotinine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the incorporation of deuterium into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The production process must ensure high purity and yield of the deuterated compound, often involving multiple purification steps such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Norcotinine-pyridyl-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound back to its non-deuterated form.

    Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridyl ring.

Scientific Research Applications

(R,S)-Norcotinine-pyridyl-d4 has several applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Helps in understanding the metabolism of nicotine and its derivatives.

    Medicine: Assists in pharmacokinetic studies to determine the distribution, metabolism, and excretion of nicotine-related compounds.

    Industry: Utilized in the development of deuterated drugs, which can have improved pharmacological properties.

Mechanism of Action

The mechanism of action of (R,S)-Norcotinine-pyridyl-d4 involves its interaction with metabolic enzymes. The deuterium atoms in the compound can alter the rate of metabolic reactions, providing insights into the enzyme kinetics and pathways involved. The molecular targets include cytochrome P450 enzymes, which play a crucial role in the metabolism of nicotine and its derivatives.

Comparison with Similar Compounds

Similar Compounds

    Norcotinine: The non-deuterated form of (R,S)-Norcotinine-pyridyl-d4.

    Nicotine: The parent compound from which norcotinine is derived.

    Deuterated Nicotine: Another deuterated analog used in similar research applications.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium can lead to differences in reaction rates and metabolic stability compared to its non-deuterated counterparts, making it a valuable tool in scientific research.

Properties

IUPAC Name

5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFANIORDKRCCA-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662157
Record name 5-[(~2~H_4_)Pyridin-3-yl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-70-3
Record name 5-(3-Pyridinyl-2,4,5,6-d4)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(~2~H_4_)Pyridin-3-yl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020719-70-3
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